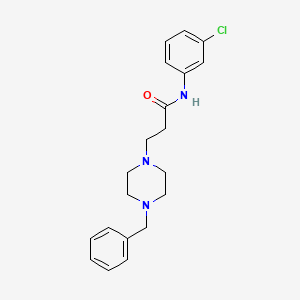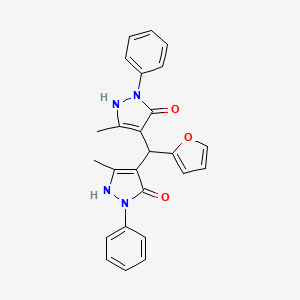
3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a benzylpiperazine moiety and a chlorophenyl group attached to a propanamide backbone. Its distinct chemical properties make it a valuable subject for studies in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of Benzylpiperazine: Benzyl chloride reacts with piperazine to form benzylpiperazine.
Introduction of the Chlorophenyl Group: The benzylpiperazine is then reacted with 3-chlorobenzoyl chloride to introduce the chlorophenyl group.
Formation of Propanamide: The final step involves the reaction of the intermediate with propanoyl chloride to form the desired compound.
Industrial Production Methods
In an industrial setting, the production of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorophenyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as receptors or enzymes.
Medicine: Investigated for its potential therapeutic effects, including its role as a pharmacological agent.
Industry: Utilized in the development of new materials or as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE involves its interaction with specific molecular targets. These targets may include receptors, enzymes, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular function or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
3-(4-Methylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a methyl group instead of a benzyl group.
3-(4-Phenylpiperazino)-N-(3-chlorophenyl)propanamide: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness
3-(4-BENZYLPIPERAZINO)-N-(3-CHLOROPHENYL)PROPANAMIDE is unique due to its specific combination of a benzylpiperazine moiety and a chlorophenyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C20H24ClN3O |
|---|---|
Molecular Weight |
357.9 g/mol |
IUPAC Name |
3-(4-benzylpiperazin-1-yl)-N-(3-chlorophenyl)propanamide |
InChI |
InChI=1S/C20H24ClN3O/c21-18-7-4-8-19(15-18)22-20(25)9-10-23-11-13-24(14-12-23)16-17-5-2-1-3-6-17/h1-8,15H,9-14,16H2,(H,22,25) |
InChI Key |
KDQZAASXGPCWIW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCC(=O)NC2=CC(=CC=C2)Cl)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-chlorophenyl)-N'-[3-(propan-2-yloxy)propyl]ethanediamide](/img/structure/B11104022.png)
![(2R,3R,10bS)-3-acetyl-2-(thiophen-2-yl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B11104023.png)
![2-{(E)-[(3-fluorophenyl)imino]methyl}-4,6-diiodophenol](/img/structure/B11104030.png)
![4-(6-Amino-3-tert-butyl-5-cyano-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)phenyl morpholine-4-carboxylate](/img/structure/B11104032.png)
![N-(2-{[2-(butylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)naphthalene-1-carboxamide](/img/structure/B11104037.png)
![2-{[3-cyano-4-(4-ethylphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B11104055.png)


![N-[2-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]benzamide](/img/structure/B11104072.png)
![4-(5-methyl-4-{(1E)-1-[(2E)-(pyridin-2-ylmethylidene)hydrazinylidene]ethyl}-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B11104074.png)
![4-Tert-butylcyclohexyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B11104110.png)
![{4-bromo-2-[(E)-{2-[(2-methoxyphenoxy)acetyl]hydrazinylidene}methyl]phenoxy}acetic acid](/img/structure/B11104114.png)
![5-{[2-(2,4-dimethylphenyl)hydrazinyl]methylidene}-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B11104116.png)
![N-(5-Isobutylsulfanyl-1H-[1,2,4]triazol-3-yl)-acetamide](/img/structure/B11104124.png)
